2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile
Description
2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring.
Properties
IUPAC Name |
2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-6-8-4-2-1-3-5-10(8)13-11(9)14/h6H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQESWMJUYARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)C(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cycloheptanone derivative in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Synthesis of 2-Oxo-1H,2H,5H,6H,7H,8H,9H-Cyclohepta[b]pyridine-3-Carbonitrile
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving appropriate precursors such as substituted pyridines and carbonyl compounds.
- Reflux Conditions : Many synthetic pathways utilize reflux conditions in organic solvents to facilitate the reaction and improve yields.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
- Anticancer Properties : Studies indicate that this compound has potential anticancer effects. For example:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains .
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes . This could have implications for drug design targeting metabolic diseases.
Therapeutic Applications
The unique structure of this compound allows for potential applications in drug development:
- Drug Design : Given its biological activity profiles and structural characteristics, this compound serves as a lead structure for developing new drugs targeting cancer and infectious diseases.
| Application Area | Description |
|---|---|
| Anticancer Research | Potential to inhibit cancer cell proliferation and induce apoptosis. |
| Antimicrobial Agents | Effective against certain bacteria and fungi; could be developed into new antibiotics. |
| Enzyme Inhibition | Possible inhibitor for metabolic enzymes; useful in treating metabolic disorders. |
Case Studies
Several studies have highlighted the efficacy of 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine derivatives:
- Anticancer Efficacy : A recent study explored the synthesis of novel derivatives and assessed their cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of synthesized derivatives against various pathogens. The results showed promising activity against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate: This compound has a carboxylate group instead of a nitrile group.
2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
Uniqueness
2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile is unique due to its specific structure and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
2-Oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and the mechanisms underlying the activity of this compound.
- IUPAC Name: this compound
- Molecular Formula: C11H10N2O
- Molecular Weight: 186.21 g/mol
- CAS Number: 112072-32-9
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methodologies have been explored to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine derivatives. For example:
- In vitro studies demonstrated that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines including MCF7 (breast cancer), SK-OV-3 (ovarian cancer), and CCRF-CEM (leukemia) cells. The compound was found to inhibit the oncogenic serine/threonine kinase PIM-1 which is crucial for cancer cell survival .
The biological activity is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases: The compound acts as an inhibitor of specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis: It has been shown to upregulate apoptotic markers such as caspases in treated cancer cells .
- Cell Cycle Arrest: The compound may induce cell cycle arrest at various phases leading to reduced proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | PIM-1 inhibition |
| SK-OV-3 | 20 | Apoptosis induction |
| CCRF-CEM | 25 | Cell cycle arrest |
| Paca-2 (Pancreatic) | 10 | Upregulation of caspase levels |
Antimicrobial Activity
Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial properties. In vitro tests have shown activity against certain bacterial strains and fungi .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects which could be beneficial in neurodegenerative diseases. The mechanisms involve antioxidant properties that mitigate oxidative stress in neuronal cells.
Q & A
Q. What are the standard synthetic routes for 2-oxo-cyclohepta[b]pyridine-3-carbonitrile derivatives, and how can reaction conditions be optimized?
A multi-step synthesis involving cyclization and functionalization is commonly employed. For example, sodium methoxide and methyl formate can generate intermediates via domino reactions, followed by acidification to yield carbonitrile derivatives. Key factors for optimization include:
- Catalyst selection : Piperidinium acetate enhances cyclization efficiency in heterocyclic systems .
- Temperature control : Reactions at 0°C improve yield (e.g., 83% for methylselanyl derivatives), while higher temperatures may lead to side products like diselenobis-pyridines .
- Solvent choice : Absolute ethanol or chloroform/ethanol mixtures aid in purification via column chromatography .
Q. How can the molecular structure of 2-oxo-cyclohepta[b]pyridine-3-carbonitrile be validated experimentally?
X-ray crystallography is the gold standard. For example:
- Crystallographic software : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and hydrogen-bonding networks .
- Hydrogen bonding analysis : In derivatives like 2-benzylamino-4-(4-bromophenyl)-cyclohepta[b]pyridine-3-carbonitrile, intermolecular N–H···N and C–H···π interactions stabilize the crystal lattice .
Advanced Research Questions
Q. What challenges arise in resolving structural contradictions between computational and experimental data for this compound?
Discrepancies often stem from:
- Conformational flexibility : The cyclohepta ring adopts non-planar conformations, complicating density functional theory (DFT) predictions. Experimental validation via high-resolution X-ray data (e.g., triclinic P1 space group with α = 72.779°, β = 81.033°) is critical .
- Tautomerism : Keto-enol tautomerism at the 2-oxo position requires NMR (e.g., DEPT-135) and IR spectroscopy to confirm dominant forms .
Q. How can heterogeneous catalysts improve the synthesis of related chromeno-pyridine-carbonitrile derivatives?
Functionalized ferrite nano catalysts (e.g., FeO@SiO/Si(CH)NH/HMPO/Pd(OAc)) enhance efficiency via:
- Magnetic recovery : Reduces catalyst loss and enables reuse (>5 cycles with <10% activity drop) .
- Active sites : Palladium-Schiff base complexes facilitate C–C coupling in domino reactions, achieving yields >85% for chromeno[2,3-b]pyridine-3-carbonitriles .
Q. What strategies mitigate side reactions during selenylation or thiolation of pyridine-carbonitrile precursors?
- Controlled stoichiometry : Limiting methyl iodide to 1.2 equivalents minimizes diselenide byproducts .
- Low-temperature protocols : Reactions at 0°C suppress thermal decomposition pathways .
- In situ monitoring : HPLC or TLC tracks intermediate 2-thioxo-cyclopenta[b]pyridine-3-carbonitrile formation, enabling timely quenching .
Methodological Insights from Key Studies
| Aspect | Key Data | Reference |
|---|---|---|
| Crystallographic Parameters | Triclinic P1, a = 8.8509 Å, b = 9.6364 Å, c = 12.9090 Å, V = 1017.97 ų | |
| Catalytic Efficiency | FeO@SiO/Pd(OAc): Turnover frequency (TOF) = 12 h⁻¹ | |
| Hydrogen Bonding | N–H···N (2.12 Å) and C–H···π (3.45 Å) interactions in crystal packing |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
